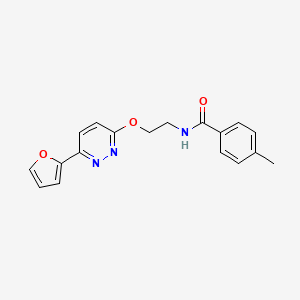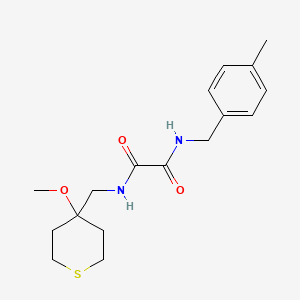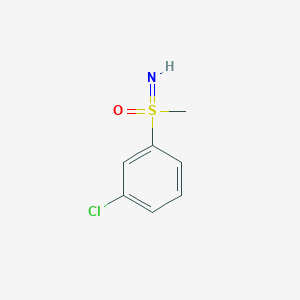
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide, also known as CP-122,721, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamide derivatives and has been found to exhibit a range of pharmacological properties.
Mécanisme D'action
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This results in the inhibition of the excitatory neurotransmitter glutamate, which is responsible for the activation of the NMDA receptor. This mechanism of action has been found to be effective in reducing the symptoms of several neurological disorders.
Biochemical and Physiological Effects:
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in the brain, which are responsible for oxidative stress and neuronal damage. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the NMDA receptor, which makes it useful for studying the role of this receptor in neurological disorders. It has also been found to have a good safety profile and low toxicity. However, one limitation of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide. One potential direction is the investigation of its efficacy in the treatment of other neurological disorders such as epilepsy and traumatic brain injury. Another direction is the development of more potent and selective NMDA receptor antagonists based on the structure of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide. Additionally, the use of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide in combination with other drugs for the treatment of neurological disorders should also be explored.
Méthodes De Synthèse
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-sulfonyl chloride. This intermediate is then reacted with 2-cyanophenylpiperidine-4-carboxamide to give the final product, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-15-5-6-16(25-15)26(23,24)21-9-7-12(8-10-21)17(22)20-14-4-2-1-3-13(14)11-19/h1-6,12H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMGDHHKYSDSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


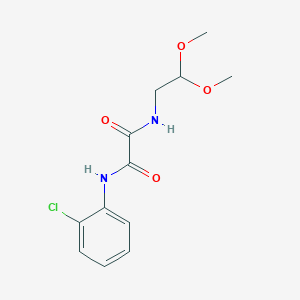
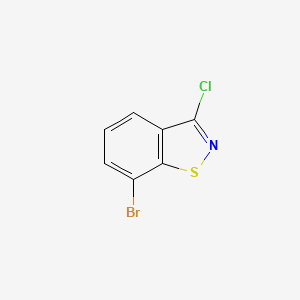

![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2982607.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)
![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)

